2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a chlorophenyl group, a nitrobenzenesulfonyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenylmethyl Sulfide: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Synthesis of the Nitrobenzenesulfonyl Intermediate: The next step involves the nitration of benzene to form nitrobenzene, followed by sulfonation to yield 4-nitrobenzenesulfonyl chloride.
Cyclization to Form the Dihydroimidazole Ring: The final step involves the cyclization of the chlorophenylmethyl sulfide with the nitrobenzenesulfonyl chloride in the presence of a suitable base, such as sodium hydroxide, to form the desired dihydroimidazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: Shares the chlorophenylmethyl sulfanyl group but differs in the heterocyclic ring structure.
4-(2-benzyl-4-chlorophenyl)-3-methyl-4H-1,2,4-triazole: Contains a similar chlorophenyl group but has different substituents and ring structure.
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a nitrobenzenesulfonyl group and a dihydroimidazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic derivative within the imidazole family, notable for its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) derived from various studies.
Chemical Structure
The compound features a complex structure characterized by:
- A 3-chlorophenyl group
- A sulfanyl linkage
- A 4-nitrobenzenesulfonyl moiety
- A dihydroimidazole framework
This structural diversity is essential for its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant anti-tumor activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Cervical Cancer (SISO) | 2.38 - 3.77 | Induction of apoptosis via caspase activation |
Bladder Cancer (RT-112) | 3.06 - 5.59 | Inhibition of cell proliferation |
The compound exhibited a higher potency compared to standard chemotherapeutics like cisplatin, which has an IC50 range of 0.24 - 1.22 µM .
The biological activity of the compound is attributed to its ability to induce apoptosis in cancer cells. Studies show that upon treatment with this compound:
- Increased levels of early and late apoptotic cells were observed.
- Activation of caspases was noted, suggesting a mitochondrial pathway involvement in apoptosis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to specific structural features:
- The presence of electron-withdrawing groups (like the nitro and chloro substituents) enhances cytotoxic potency.
- Modifications on the imidazole ring and sulfonamide group can lead to variations in activity, indicating that both hydrophobic and electronic properties significantly influence biological outcomes .
Case Studies
- Case Study: Apoptosis Induction
- Case Study: Inhibition of Tumor Growth
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-13-3-1-2-12(10-13)11-25-16-18-8-9-19(16)26(23,24)15-6-4-14(5-7-15)20(21)22/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGKYXKUDSGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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